molecular formula C13H15N3O2 B12791642 4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- CAS No. 143467-65-6

4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)-

Cat. No.: B12791642
CAS No.: 143467-65-6
M. Wt: 245.28 g/mol
InChI Key: XQSBWVVYASKPKQ-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-4-chloropyrimidine with 4-methoxybenzylamine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The methoxy and amino groups play a crucial role in binding to the active sites of target proteins, thereby modulating their activity. This compound’s ability to interfere with cellular processes makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidinamine, 2-methoxy-6-((4-methoxyphenyl)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxyphenylmethyl groups enhances its potential for diverse applications in various fields.

Properties

CAS No.

143467-65-6

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-methoxy-6-[(4-methoxyphenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C13H15N3O2/c1-17-11-5-3-9(4-6-11)7-10-8-12(14)16-13(15-10)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15,16)

InChI Key

XQSBWVVYASKPKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=NC(=N2)OC)N

Origin of Product

United States

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